molecular formula C27H24N2O4 B3959990 [4-(di-1H-indol-3-ylmethyl)-2-ethoxyphenoxy]acetic acid

[4-(di-1H-indol-3-ylmethyl)-2-ethoxyphenoxy]acetic acid

Cat. No. B3959990
M. Wt: 440.5 g/mol
InChI Key: ZUOIJRWZRUSWBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(di-1H-indol-3-ylmethyl)-2-ethoxyphenoxy]acetic acid, also known as DIMEPA, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of indole derivatives and has been shown to have a variety of biological effects.

Mechanism of Action

The mechanism of action of [4-(di-1H-indol-3-ylmethyl)-2-ethoxyphenoxy]acetic acid is not completely understood, but it is believed to involve the inhibition of certain enzymes that are involved in cell division and proliferation. Specifically, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death.
Biochemical and Physiological Effects:
In addition to its potential use in cancer treatment, this compound has been shown to have a variety of other biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which may have implications for the treatment of Alzheimer's disease and other cognitive disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of [4-(di-1H-indol-3-ylmethyl)-2-ethoxyphenoxy]acetic acid for use in lab experiments is its relatively low toxicity. This compound has been shown to have low toxicity in both in vitro and in vivo studies, which makes it a potentially useful tool for studying the effects of certain enzymes and pathways in living cells. However, one limitation of this compound is its limited solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on [4-(di-1H-indol-3-ylmethyl)-2-ethoxyphenoxy]acetic acid. One area of interest is in the development of this compound-based chemotherapeutic agents for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various enzymes and pathways. Finally, there is potential for the development of this compound-based drugs for the treatment of cognitive disorders such as Alzheimer's disease.

Scientific Research Applications

[4-(di-1H-indol-3-ylmethyl)-2-ethoxyphenoxy]acetic acid has been shown to have a variety of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. This compound has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which makes it a potentially useful chemotherapeutic agent.

properties

IUPAC Name

2-[4-[bis(1H-indol-3-yl)methyl]-2-ethoxyphenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O4/c1-2-32-25-13-17(11-12-24(25)33-16-26(30)31)27(20-14-28-22-9-5-3-7-18(20)22)21-15-29-23-10-6-4-8-19(21)23/h3-15,27-29H,2,16H2,1H3,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUOIJRWZRUSWBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.